molecular formula C17H14N2O4 B8365573 5-(4-Methoxycarbonylbenzamido)-2-oxindole

5-(4-Methoxycarbonylbenzamido)-2-oxindole

Cat. No. B8365573
M. Wt: 310.30 g/mol
InChI Key: KKCOXRJQIIYHCQ-UHFFFAOYSA-N
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Patent
US06855730B2

Procedure details

A mixture of 82.0 mg 5-amino-2-oxindole and 131.0 mg 4-methoxycarbonylbenzoyl chloride in pyridine was stirred at room temperature for 3 hr and poured into ice water. The precipitate was filtered, washed with water and dried in a vacuum oven to give 138.0 mg of 5-(4-methoxycarbonylbenzamido)-2oxindole (81% yield).
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
131 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[CH2:5]2.[CH3:12][O:13][C:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1)=[O:15]>N1C=CC=CC=1>[CH3:12][O:13][C:14]([C:16]1[CH:24]=[CH:23][C:19]([C:20]([NH:1][C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][C:6](=[O:11])[CH2:5]3)=[O:21])=[CH:18][CH:17]=1)=[O:15]

Inputs

Step One
Name
Quantity
82 mg
Type
reactant
Smiles
NC=1C=C2CC(NC2=CC1)=O
Name
Quantity
131 mg
Type
reactant
Smiles
COC(=O)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C1=CC=C(C(=O)NC=2C=C3CC(NC3=CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 138 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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